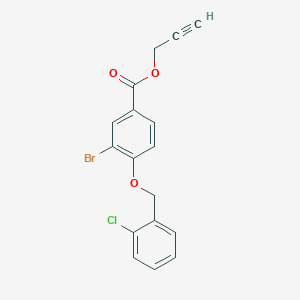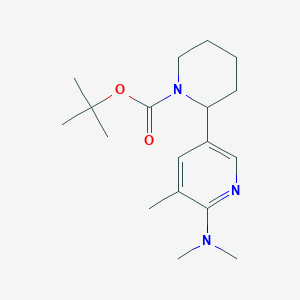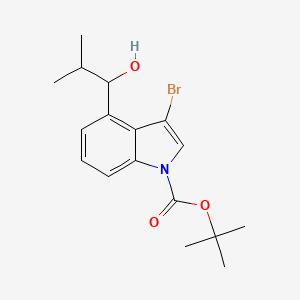![molecular formula C7H11NO2 B15230823 Octahydropyrano[3,4-b]pyrrol-7-one](/img/structure/B15230823.png)
Octahydropyrano[3,4-b]pyrrol-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octahydropyrano[3,4-b]pyrrol-7-one is a heterocyclic compound that features a fused pyrano and pyrrol ring system
Métodos De Preparación
The synthesis of octahydropyrano[3,4-b]pyrrol-7-one can be achieved through several methods. One common approach involves the annulation of the pyran ring to an existing pyrrole ring. This can be done via intramolecular cyclization reactions. For example, the dehydration of 2-[1-benzyl-4-(hydroxymethyl)pyrrolidin-3-yl]ethanol in the presence of TsCl and Et3N, with a catalytic amount of DMAP, can yield the desired compound . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
Octahydropyrano[3,4-b]pyrrol-7-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like amines or halides. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines.
Aplicaciones Científicas De Investigación
Octahydropyrano[3,4-b]pyrrol-7-one has several scientific research applications. In medicinal chemistry, it is explored for its potential as a scaffold for drug development due to its unique structural features . In biology, it can be used as a probe to study various biochemical pathways. In the field of materials science, this compound is investigated for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence .
Mecanismo De Acción
The mechanism of action of octahydropyrano[3,4-b]pyrrol-7-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. For example, it may inhibit enzymes involved in metabolic pathways by binding to their active sites, thereby blocking substrate access . The exact molecular targets and pathways can vary based on the specific application and modifications of the compound.
Comparación Con Compuestos Similares
Octahydropyrano[3,4-b]pyrrol-7-one can be compared with other similar compounds, such as pyrano[3,4-c]pyrroles and pyrrolopyrazines . These compounds share similar structural features but differ in their specific ring systems and functional groups. For instance, pyrano[3,4-c]pyrroles have a different arrangement of the pyran and pyrrole rings, which can lead to different chemical properties and reactivity. Pyrrolopyrazines, on the other hand, contain a pyrazine ring fused to a pyrrole ring, which can result in distinct biological activities. The uniqueness of this compound lies in its specific ring fusion and the potential for diverse chemical modifications.
Propiedades
Fórmula molecular |
C7H11NO2 |
|---|---|
Peso molecular |
141.17 g/mol |
Nombre IUPAC |
2,3,3a,4,5,7a-hexahydro-1H-pyrano[3,4-b]pyrrol-7-one |
InChI |
InChI=1S/C7H11NO2/c9-7-6-5(1-3-8-6)2-4-10-7/h5-6,8H,1-4H2 |
Clave InChI |
QWLAIIXYDJTZGA-UHFFFAOYSA-N |
SMILES canónico |
C1CNC2C1CCOC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


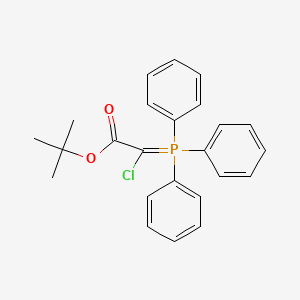
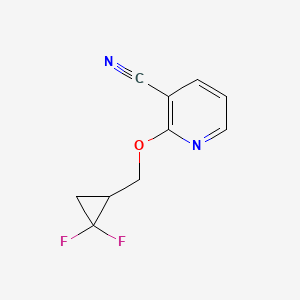
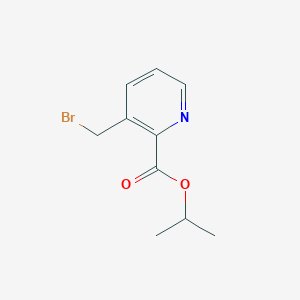

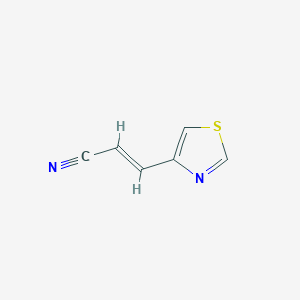
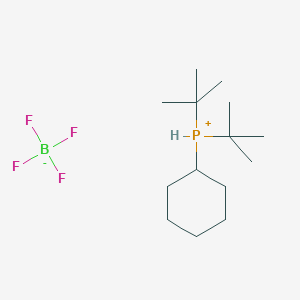

![(S)-2-(tert-Butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylicacid](/img/structure/B15230799.png)
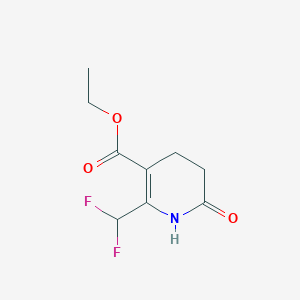
![2-Oxabicyclo[3.1.0]hexane-6-carbaldehyde](/img/structure/B15230803.png)
![Methyl 3-hydroxy-7-iodobenzo[b]thiophene-2-carboxylate](/img/structure/B15230808.png)
